5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a methyl group substituted by two distinct moieties:
- A 4-ethoxyphenyl group (electron-donating ethoxy substituent at the para position).
- A 4-(4-methoxyphenyl)piperazinyl group (piperazine ring with a para-methoxyphenyl substituent).
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-4-22-27-26-31(28-22)25(32)24(35-26)23(18-6-10-21(11-7-18)34-5-2)30-16-14-29(15-17-30)19-8-12-20(33-3)13-9-19/h6-13,23,32H,4-5,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWNCTYCIPVACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . Acetylcholine deficiency is significant in the development of disease symptoms, and inhibition of AChE is a crucial drug target to increase acetylcholine levels .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition increases the levels of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle activation, pain response, and memory and learning processes .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic transmission pathway . This pathway plays a crucial role in cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s .
Result of Action
The primary result of the compound’s action is the increase in acetylcholine levels due to the inhibition of AChE . This increase can help alleviate symptoms associated with acetylcholine deficiency, such as those found in Alzheimer’s disease .
Biological Activity
The compound 5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Thiazole and Triazole Rings : These contribute to the compound's biological activity by interacting with various biological targets.
- Piperazine Ring : Known for its role in modulating neurotransmitter receptors.
- Ethoxy and Methoxy Substituents : These groups enhance solubility and bioavailability.
Chemical Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:
- Receptor Binding : The compound may bind to serotonin receptors (5-HT receptors), potentially influencing mood and anxiety pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in microbial growth or cancer cell proliferation, showcasing antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing the thiazole and triazole moieties have been shown to inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. The compound has been reported to induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Preventing cancer cells from dividing.
- Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related thiazole-triazole compound against various bacterial strains. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that the compound could significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities with analogs from the evidence:
| Compound Name / ID | Core Structure | Key Substituents | Pharmacological Notes | Physicochemical Properties |
|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 2-Ethyl, 6-OH, 4-ethoxyphenyl, 4-(4-methoxyphenyl)piperazinyl | Potential CNS/antifungal activity due to piperazine and methoxy groups . | High MW (~550–600 g/mol), moderate logP (~3–4) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 2-Methyl, 6-OH, 3-chlorophenyl (piperazine), 4-ethoxy-3-methoxyphenyl | Chlorine atom may enhance lipophilicity and metabolic stability. | MW ~580 g/mol, logP ~3.8 (estimated) |
| (5Z)-5-[[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one | Thiazolo[3,2-b][1,2,4]triazol-6-one | 6-Oxo (vs. 6-OH), pyrazole substituent, 4-methoxyphenyl | Oxo group reduces hydrogen bonding; pyrazole may enhance antitumor activity . | MW ~600 g/mol, logP ~4.2 |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Triazolo[3,4-b][1,3,4]thiadiazole | Pyrazole, 4-methoxyphenyl, variable R groups (e.g., methyl, phenyl) | Antifungal activity via 14-α-demethylase inhibition (docking studies) . | MW ~450–500 g/mol, logP ~2.5–3.5 |
| 2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methylbenzothiazole | Benzothiazole | Pyrazoline, 4-methoxyphenyl, phenyl | Antidepressant/antitumor activity reported . | MW ~400 g/mol, logP ~3.0 |
Pharmacological Activity Trends
- ’s 3-chlorophenyl-piperazine variant may exhibit higher σ-receptor affinity due to halogenation .
- Antifungal Potential: Compounds with triazole/thiadiazole cores (e.g., ) show activity against 14-α-demethylase, a cytochrome P450 enzyme. The target compound’s hydroxyl group may enhance binding to this target compared to oxo analogs .
- Antitumor Activity : Pyrazole-containing analogs () demonstrate antitumor effects, possibly through kinase inhibition or DNA intercalation. The target compound’s ethyl and ethoxy groups may reduce cytotoxicity compared to chlorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
